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Compound of Interest

Compound Name: 8-Bromo-7-chloroquinoline

Cat. No.: B2625783

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-7-chloroquinoline

Introduction

8-Bromo-7-chloroquinoline is a halogenated heterocyclic aromatic compound built upon the
quinoline scaffold. As a bifunctional synthetic building block, it holds significant potential for the
development of novel compounds in medicinal chemistry and materials science. The quinoline
core is a well-established "privileged scaffold,” forming the structural basis for numerous
pharmaceuticals with a wide spectrum of biological activities, including anticancer and
antimalarial properties.[1][2] The distinct electronic environments and reactivity of the bromine
and chlorine substituents at the 8- and 7-positions, respectively, offer chemists precise control
for sequential and site-selective modifications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals. It consolidates the known and predicted physicochemical
properties of 8-Bromo-7-chloroquinoline, discusses its chemical reactivity, outlines a
plausible synthetic strategy, and provides essential safety and handling protocols. By
synthesizing theoretical data with practical, field-proven insights, this document aims to
facilitate the effective and safe utilization of this versatile chemical intermediate.

Molecular Structure and Identification

The fundamental identity of a compound is established by its unique structural and molecular
identifiers. These data points are critical for database searches, regulatory compliance, and
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analytical characterization.

Identifier Value Source
IUPAC Name 8-bromo-7-chloroquinoline [3]

CAS Number 1447606-16-7 [4][5]
Molecular Formula CoHsBrCIN [31[6]
Molecular Weight 242.50 g/mol [6]
Canonical SMILES cl=cez=c(C(=c(c=ca)chBn [3]

N=C1
InChi Key QIMIVWVSQGFCOQ- -

UHFFFAOYSA-N

Physicochemical Properties

While extensive experimental data for 8-Bromo-7-chloroquinoline is not widely published, its
physicochemical properties can be reliably predicted using computational models. These
predicted values are invaluable for designing experimental conditions, such as selecting
appropriate solvent systems for reactions and purification.
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Property

Predicted Value

Comments and Context

Monoisotopic Mass

240.9294 Da

Essential for high-resolution

mass spectrometry analysis.[3]

Calculated XlogP

3.5/3.65

Indicates high lipophilicity,
suggesting good solubility in
nonpolar organic solvents and

poor solubility in water.[3][7]

Topological Polar Surface Area
(TPSA)

12.89 Az

The low TPSA suggests the
molecule has good potential
for cell membrane

permeability.[7]

Hydrogen Bond Donors

The molecule cannot act as a

hydrogen bond donor.[7]

Hydrogen Bond Acceptors

The quinoline nitrogen can act

as a hydrogen bond acceptor.

[7]

Rotatable Bonds

The rigid, fused-ring structure
lacks rotatable bonds, which
has implications for
conformational flexibility and

receptor binding.[7]

Physical Form

Solid (Predicted)

Based on the melting points of
isomers like 8-Bromo-4-
chloroquinoline (147-148 °C)
and 8-Bromo-2-chloroquinoline
(113-114 °C).[8][9]

Spectroscopic Profile

The structural features of 8-Bromo-7-chloroquinoline give rise to a predictable spectroscopic

fingerprint, which is crucial for its identification and characterization during and after synthesis.
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e 'H and 3C NMR Spectroscopy: The *H NMR spectrum is expected to show a set of distinct
signals in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical
shifts and coupling patterns of the five protons on the quinoline ring system will be influenced
by the anisotropic effects of the fused rings and the strong electron-withdrawing nature of the
halogen substituents and the ring nitrogen. The 3C NMR spectrum will similarly display nine
signals in the aromatic region, with carbons directly attached to the halogens showing
characteristic shifts.

o Mass Spectrometry (MS): The electron ionization mass spectrum will be distinguished by a
prominent molecular ion (M*) peak. A key diagnostic feature will be the unique isotopic
pattern arising from the presence of one bromine atom (*°Br/8!Br in an approximate 1:1 ratio)
and one chlorine atom (33CI/?’Cl in an approximate 3:1 ratio). This results in a cluster of
peaks for the molecular ion at M, M+2, and M+4, with characteristic relative intensities that
confirm the elemental composition. The predicted monoisotopic mass of the [M+H]* adduct
is 241.93668 m/z.[3]

e Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups
present. Key expected absorption bands include:

o 3100-3000 cm~1: Aromatic C—H stretching vibrations.[10]

o 1600-1450 cm~1; C=C and C=N in-ring stretching vibrations, characteristic of the quinoline
core.[10]

o Below 800 cm~*: C-Cl and C-Br stretching vibrations, which fall in the fingerprint region.
[10]

Chemical Properties and Reactivity

The synthetic utility of 8-Bromo-7-chloroquinoline stems from the differential reactivity of its
halogen substituents, making it a highly versatile intermediate for constructing complex
molecular architectures. The electron-deficient nature of the quinoline ring, coupled with the C-
Br and C-Cl bonds, allows for a range of chemical transformations.

o Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C8 position is
an excellent handle for palladium-catalyzed cross-coupling reactions. Due to the generally
higher reactivity of C-Br bonds compared to C-Cl bonds in such transformations, selective
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functionalization at the C8 position is highly feasible. This allows for the strategic introduction
of aryl, alkyl, or amine groups via Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig
amination reactions. This regioselectivity is a cornerstone of its utility in building molecular
diversity.[11]

» Nucleophilic Aromatic Substitution (SnAr): While less reactive towards SnAr than positions
activated by strong electron-withdrawing groups (e.g., the 2- and 4-positions in quinoline),
the C7-chloro substituent can still undergo substitution with potent nucleophiles under forcing
conditions (high temperature or pressure).

e Incompatible Materials: The compound should be kept away from strong oxidizing agents.
[11]
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Caption: Key reaction pathways for 8-Bromo-7-chloroquinoline.
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Proposed Synthetic Pathway

A validated, step-by-step synthesis for 8-Bromo-7-chloroquinoline is not readily available in
the literature. However, a plausible and robust synthetic route can be designed based on well-
established methodologies for quinoline synthesis, primarily the Skraup or Doebner-von Miller

reaction.

Causality Behind Experimental Choices: The proposed starting material, 2-bromo-3-
chloroaniline, is selected because it contains the required halogen substituents in the correct
relative positions for cyclization to form the desired product. The Skraup reaction, using
glycerol, an oxidizing agent, and sulfuric acid, is a classic and effective method for constructing
the quinoline ring system from anilines. The oxidizing agent is necessary to facilitate the

cyclization and aromatization steps.

2-Bromo-3-chloroaniline
+ Glycerol

Skraup Reaction
(H2S04, Oxidizing Agent)

Neutralization & Quenching
(e.g., with NaOH soln.)

:

Organic Extraction
(e.g., with DCM or EtOAc)

:

Purification
(Column Chromatography)

8-Bromo-7-chloroquinoline
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Caption: Proposed workflow for the synthesis of 8-Bromo-7-chloroquinoline.

Experimental Protocol: Skraup Synthesis

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to
glycerol.

Addition of Reactants: To the stirred mixture, add 2-bromo-3-chloroaniline. Then, add a
suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) portion-wise.

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may
require initial cooling before being heated to reflux (typically ~120-140 °C) for several hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After completion, cool the mixture to room temperature and carefully pour it onto
crushed ice. Cautiously neutralize the acidic solution with a concentrated sodium hydroxide
solution until it is basic.

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent,
such as dichloromethane (DCM) or ethyl acetate (EtOAc).[12]

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate the solvent under reduced pressure to obtain the crude
product.[12]

Purification: Purify the crude residue by column chromatography on silica gel, using a
hexane/ethyl acetate gradient as the eluent, to yield the pure 8-Bromo-7-chloroquinoline.
[12]

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR
spectroscopy.

Safety, Handling, and Storage

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b2625783?utm_src=pdf-body-img
https://www.benchchem.com/product/b2625783?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/8-bromoquinoline.htm
https://www.chemicalbook.com/synthesis/8-bromoquinoline.htm
https://www.benchchem.com/product/b2625783?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/8-bromoquinoline.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2625783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Given its classification as a halogenated aromatic compound, 8-Bromo-7-chloroquinoline
must be handled with appropriate safety precautions. While specific toxicity data is unavailable,
data from analogous haloquinolines should inform handling procedures.

o Hazard Identification: Based on related compounds, it is expected to be harmful if swallowed
and may cause skin, eye, and respiratory irritation.[6][13] The GHS pictograms for similar
chemicals typically include GHSO07 (Warning).[6]

o Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.q., nitrile), and safety glasses or goggles when handling the compound.

e Handling:

o Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or
vapors.[14]

o Avoid direct contact with skin and eyes.[15]
o Take precautions to prevent dust formation.
e Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
o Keep away from incompatible materials such as strong oxidizing agents.[11]

Applications in Research and Drug Development

The primary value of 8-Bromo-7-chloroquinoline lies in its role as a sophisticated
intermediate for synthesizing libraries of novel compounds for biological screening.

» Scaffold for Anticancer Agents: The quinoline core is integral to many kinase inhibitors used
in oncology.[2] The C8-bromo and C7-chloro positions allow for the introduction of various
pharmacophores that can interact with specific binding pockets in target enzymes, such as
Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor
(VEGFR).
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o Development of Antimalarial and Antimicrobial Agents: Halogenated quinolines have a long
history as antimalarial drugs. This scaffold can be used to develop new derivatives to combat
drug-resistant strains of pathogens.[1]

o Materials Science: The rigid, planar structure and potential for functionalization make
quinoline derivatives candidates for the development of organic light-emitting diodes
(OLEDS), conductive polymers, and specialized dyes.[1]

By leveraging the regioselective reactivity of its two halogen atoms, researchers can
systematically explore the chemical space around the quinoline core, enabling the fine-tuning
of a molecule's steric and electronic properties to optimize its biological activity or material
characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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